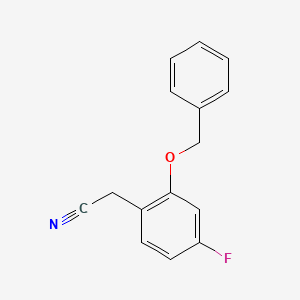

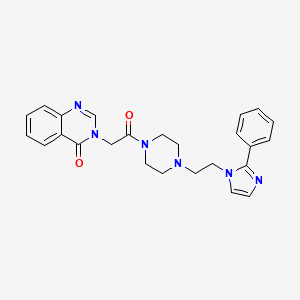

![molecular formula C9H9Br2NO2 B2604386 3-[(2,4-Dibromophenyl)amino]propanoic acid CAS No. 1292669-52-3](/img/structure/B2604386.png)

3-[(2,4-Dibromophenyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

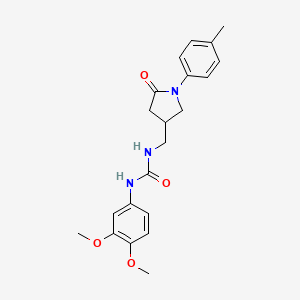

“3-[(2,4-Dibromophenyl)amino]propanoic acid” is a chemical compound with the molecular formula C9H9Br2NO2 . It is a derivative of propanoic acid, where the hydrogen of the third carbon is replaced by a 2,4-dibromophenylamino group .

Molecular Structure Analysis

The molecular structure of “3-[(2,4-Dibromophenyl)amino]propanoic acid” consists of a propanoic acid backbone with a 2,4-dibromophenylamino group attached to the third carbon . The presence of the bromine atoms on the phenyl ring and the amino group attached to the propanoic acid backbone could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a substance are determined by its molecular structure. For “3-[(2,4-Dibromophenyl)amino]propanoic acid”, specific properties like melting point, boiling point, and density were not found in the sources I accessed .Applications De Recherche Scientifique

Crystallography and Polymorphism

The compound has been used in the study of crystallography and polymorphism . The bromination of trans-cinnamic acid resulted in the formation of 2,3-dibromo-3-phenylpropanoic acid . Crystallization from ethanol–water (1:1) gave crystals of different shapes . The structure of this monoclinic polymorph is similar to that of the orthorhombic polymorph .

Hydrogen Bonding Studies

The compound has been used in the study of hydrogen bonding . In the crystal, molecules are linked by pairs of O—H O hydrogen bonds, forming inversion dimers with an R2 2(8) ring motif . The dimers are linked by weak C—H Br hydrogen bonds, forming chains propagating along the a-axis direction .

Antimicrobial Research

The compound has been used in antimicrobial research . Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Drug Development

The compound has been used in drug development . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity . This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species (MIC 8–64 µg/mL), including Candida auris .

Industrial Applications

The compound is highly sought-after in various industries due to its unique molecular structure and exceptional purity . It holds the key to unlocking groundbreaking advancements across various industries .

Propriétés

IUPAC Name |

3-(2,4-dibromoanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c10-6-1-2-8(7(11)5-6)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETBSDXBOUTSCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Dibromophenyl)amino]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2604306.png)

![ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2604315.png)

![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604316.png)

![4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione](/img/structure/B2604320.png)